H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

Description

Overview of Peptide Chemistry and Biological Significance

Peptide chemistry is a specialized field within bioorganic chemistry that investigates peptides, which are short chains of amino acids linked by covalent peptide bonds. numberanalytics.com These molecules are fundamental components of living systems, typically consisting of 2 to 50 amino acid residues; longer chains are generally classified as proteins. creative-proteomics.comwikipedia.org Peptides perform a vast array of critical functions in biological processes. allresearchjournal.com They can act as hormones, neurotransmitters, and growth factors, playing essential roles in cell signaling, immune responses, and the regulation of various physiological functions. numberanalytics.comlongdom.org

The biological significance of peptides is underscored by their remarkable potency and selectivity for specific molecular targets. univie.ac.at This high specificity, often resulting in fewer off-target effects, makes peptides highly attractive candidates for the development of novel therapeutics and diagnostic agents. numberanalytics.comlongdom.org The study of their structure-function relationships is crucial for understanding complex biological pathways and for designing new molecules with desired activities. allresearchjournal.com

The Role of Non-Proteinogenic and D-Amino Acids in Modern Peptide Design

While natural peptides are constructed from a set of 20 standard proteinogenic L-amino acids, modern peptide research frequently employs non-proteinogenic amino acids (NPAAs) and D-amino acids to enhance their therapeutic potential. nih.govpsu.edu NPAAs are amino acids that are not naturally encoded in the genetic code, offering a vast chemical diversity for peptide modification. nih.govnbinno.com D-amino acids are the non-natural mirror images (enantiomers) of their L-amino acid counterparts. psu.edu

The incorporation of these unconventional building blocks is a key strategy to overcome the inherent limitations of natural peptides, such as their rapid degradation by enzymes (proteases) in the body. nih.govbohrium.com Introducing D-amino acids or certain NPAAs into a peptide sequence can render it resistant to proteolytic cleavage, thereby increasing its stability and circulatory half-life. rsc.orglifetein.com Furthermore, these modifications can impose specific conformational constraints on the peptide backbone, which can lock the molecule into a more potent, biologically active shape, leading to enhanced binding affinity and selectivity for its target receptor. nih.govpsu.edu This strategic modification is a cornerstone of advanced drug design, enabling the creation of peptide-based therapies with improved stability, potency, and bioavailability. nih.govconsensus.app

Table 1: Advantages of Incorporating Non-Standard Amino Acids in Peptide Design

| Advantage | Description | Primary Contribution |

|---|---|---|

| Enhanced Stability | Peptide bonds involving D-amino acids are not recognized by most natural proteases, preventing enzymatic degradation. rsc.orglifetein.com | Increased in vivo half-life. |

| Improved Potency | The rigid structures of certain NPAAs and the conformational influence of D-amino acids can optimize the peptide's three-dimensional structure for better receptor fit. nih.govpsu.edu | Higher binding affinity and biological activity. |

| Increased Structural Diversity | NPAAs provide novel side-chain functionalities and backbone geometries not found in the 20 standard amino acids. nbinno.comnih.gov | Access to novel chemical space and biological functions. |

| Modulated Bioavailability | Greater stability against degradation can lead to improved pharmacokinetic profiles. nih.govconsensus.app | Better absorption and distribution in the body. |

Contextualization of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 within Advanced Peptide Research

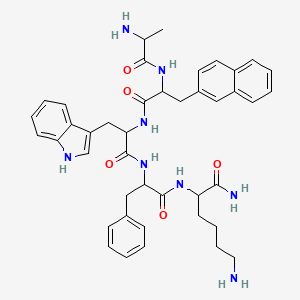

The compound H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 is a synthetic hexapeptide that serves as a prime example of advanced peptide design. Its structure is a deliberate assembly of both proteinogenic and non-proteinogenic amino acids, as well as the inclusion of D-isomers, to create a molecule with tailored properties. This peptide's sequence and modifications place it within the class of synthetic peptides developed for specialized research applications, particularly those exploring receptor interactions and signaling pathways.

The structure incorporates several key features common in modern peptide therapeutics. The presence of the non-proteinogenic amino acid 2-Naphthylalanine (2Nal), a bulky analog of phenylalanine, is intended to enhance receptor binding and stability. The "DL" notation for each amino acid signifies that a mixture of both D and L stereoisomers is present at each position. The inclusion of D-amino acids is a well-established method to increase resistance to enzymatic breakdown. lifetein.com Finally, the amidation of the C-terminus (-NH2) further protects the peptide from degradation by certain enzymes. The sequence bears a resemblance to growth hormone-releasing peptides (GHRPs), suggesting its potential role as a tool in endocrinology research to study growth hormone secretagogue receptors. medchemexpress.combiosynth.com As such, this peptide represents a sophisticated molecular probe designed for high stability and potency, embodying the core principles of advanced peptide chemistry.

Table 2: Structural Analysis of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

| Component | Type | Significance in Peptide Design |

|---|---|---|

| H- (N-Terminus) | Free Amine Group | Represents the standard N-terminus of the peptide chain. |

| DL-Ala (Alanine) | Proteinogenic Amino Acid | A simple, non-bulky residue. The DL-form indicates a mixture of stereoisomers, contributing to proteolytic resistance. |

| DL-2Nal (2-Naphthylalanine) | Non-Proteinogenic Amino Acid | A bulky, aromatic residue used to enhance binding affinity and stability through hydrophobic interactions. |

| DL-Trp (Tryptophan) | Proteinogenic Amino Acid | A large, aromatic residue often involved in key binding interactions. |

| DL-Phe (Phenylalanine) | Proteinogenic Amino Acid | An aromatic amino acid that contributes to the peptide's overall structure and receptor interactions. wikipedia.org |

| DL-Lys (Lysine) | Proteinogenic Amino Acid | A basic, positively charged residue that can influence solubility and interact with negatively charged receptor sites. |

| -NH2 (C-Terminus) | C-Terminal Amide | Protects the peptide from degradation by carboxypeptidase enzymes, increasing its in vivo stability. |

Properties

IUPAC Name |

6-amino-2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLEIRCQWNYWCPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50N8O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Dl Ala Dl 2nal Dl Trp Dl Phe Dl Lys Nh2 and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Strategies for DL-Peptides

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the predominant method for the laboratory synthesis of peptides. chempep.compeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.govbachem.com The key advantage of SPPS is that excess reagents and soluble by-products can be removed by simple filtration and washing, which streamlines the purification process at each step and allows reactions to be driven to completion with excess reagents. nih.govluxembourg-bio.com Synthesis typically proceeds from the C-terminus to the N-terminus. chempep.comwikipedia.org

Selection of Resins and Protecting Group Strategies (Fmoc/t-Bu and Boc-based)

The success of SPPS is highly dependent on the choice of resin and the protecting group strategy. For the synthesis of a C-terminally amidated peptide like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, specialized amide-forming resins such as Rink Amide, Sieber, or MBHA resins are required. peptide.com These resins are designed to release the peptide as a C-terminal amide upon final cleavage.

Two principal orthogonal protecting group strategies are utilized in SPPS: Fmoc/t-Bu and Boc/Bzl. wikipedia.org

Fmoc/t-Bu Strategy : This is the more modern and widely used approach due to its milder reaction conditions. seplite.comaltabioscience.com The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). seplite.comamericanpeptidesociety.org The side chains of the amino acids are protected by acid-labile groups, such as tert-butyl (t-Bu), which are stable to the basic conditions of Fmoc removal. seplite.comgoogle.com The final cleavage of the peptide from the resin and removal of the side-chain protecting groups is accomplished simultaneously with a strong acid, commonly trifluoroacetic acid (TFA). wikipedia.orgseplite.com The Fmoc group's strong UV absorbance allows for easy monitoring of the deprotection reaction. seplite.com

Boc/Bzl Strategy : This was the original strategy developed for SPPS. wikipedia.org It employs the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with a moderate acid like TFA. nih.govamericanpeptidesociety.org Side-chain protecting groups are typically benzyl (B1604629) (Bzl)-based, which are stable to TFA but are cleaved by a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF), during the final step. nih.govwikipedia.org While effective, this method uses harsher and more hazardous reagents compared to the Fmoc/t-Bu strategy. iris-biotech.de

| Strategy | Nα-Protection | Deprotection Condition | Side-Chain Protection | Final Cleavage Condition | Key Advantages |

| Fmoc/t-Bu | Fmoc (Base-labile) | Piperidine in DMF | t-Bu based (Acid-labile) | TFA | Milder conditions, easier monitoring. seplite.comamericanpeptidesociety.org |

| Boc/Bzl | Boc (Acid-labile) | TFA | Bzl based (Strong acid-labile) | HF | Effective for certain difficult sequences. luxembourg-bio.comamericanpeptidesociety.org |

Regiospecific Incorporation of DL-Amino Acids and Unnatural Amino Acids (e.g., DL-2Nal)

The synthesis of a DL-peptide, containing a racemic mixture at specific positions, involves the incorporation of both D and L enantiomers of the amino acids. In the context of SPPS, this is typically achieved by using a 1:1 mixture of the corresponding protected D- and L-amino acids (e.g., Fmoc-D-Ala-OH and Fmoc-L-Ala-OH) during the designated coupling step. This results in a resin-bound peptide population with roughly equal distribution of the two enantiomers at that specific position.

The incorporation of unnatural amino acids, such as DL-2-Naphthylalanine (DL-2Nal), follows the same fundamental principles of SPPS. chempep.com A protected version of the unnatural amino acid (e.g., Fmoc-DL-2Nal-OH) is activated and coupled to the N-terminus of the growing peptide chain. The synthesis of such protected unnatural amino acids is a prerequisite for their use in SPPS. nih.gov Chemical peptide synthesis facilitates the incorporation of such non-native residues, which is a significant advantage over biological expression systems. wikipedia.org

C-Terminal Amidation Techniques and N-Terminal Derivatization

As the target peptide has a C-terminal amide, its synthesis requires specific techniques to achieve this modification. The most common method in SPPS is the use of an amide-generating resin, such as the Rink Amide resin. peptide.com The linker on this resin is designed to be cleaved by acidolysis (e.g., with TFA) in a way that generates the amide functionality at the C-terminus of the peptide. peptide.com

An alternative, though less common, method is ammonolysis, where the peptide is cleaved from a standard resin (like Merrifield or Wang) using ammonia. This process simultaneously cleaves the peptide and forms the C-terminal amide. peptide.com

While the specified compound has a free N-terminus (indicated by "H-"), N-terminal derivatization is a common modification in peptide synthesis. This can be easily achieved after the final Nα-deprotection step while the peptide is still attached to the resin. For example, acetylation can be performed by treating the resin-bound peptide with acetic anhydride. peptide.com

Complementary Solution-Phase Synthesis and Fragment Condensation

Although SPPS is dominant, classical solution-phase peptide synthesis remains a viable and useful strategy, particularly for large-scale industrial production. chempep.comwikipedia.org In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. fiveable.me Purification is required after each step to remove by-products and unreacted starting materials, making it more labor-intensive than SPPS for long peptides. nih.govfiveable.me

A powerful strategy that bridges both solution-phase and solid-phase methods is fragment condensation . wikipedia.org This technique involves the synthesis of several smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide. springernature.com The fragments can be prepared using either SPPS or solution-phase methods. This approach is often better for synthesizing long peptides, as it can improve yields and reduce the accumulation of side products that can occur with stepwise elongation. wikipedia.orgspringernature.com However, care must be taken to minimize racemization during the fragment coupling steps. wikipedia.org

Analytical Characterization and Purity Assessment

Following synthesis and cleavage from the resin, the crude peptide is a mixture containing the desired product along with various impurities, such as truncated or deletion sequences and incompletely deprotected peptides. lcms.czaltabioscience.com Therefore, rigorous purification and analysis are essential.

High-Performance Liquid Chromatography (HPLC) for Purification and Purity

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for both the purification and purity assessment of synthetic peptides. lcms.czspringernature.com

Purification : Preparative reversed-phase HPLC (RP-HPLC) is the standard method for purifying crude synthetic peptides. peptide.com The crude peptide mixture is dissolved and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (commonly C18 silica). altabioscience.com A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used to elute the components. peptide.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained longer on the column. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.czpeptide.com Fractions are collected as they elute from the column, and those containing the pure product are combined.

Purity Assessment : Analytical RP-HPLC is used to determine the purity of the final peptide product. altabioscience.com A small sample of the purified peptide is analyzed using a similar setup but on a smaller scale. The resulting chromatogram shows peaks corresponding to the different components of the sample. The purity is calculated by integrating the area of the peak for the desired peptide and expressing it as a percentage of the total area of all peaks detected (typically by UV absorbance at 214-220 nm). lcms.cz

| Parameter | Preparative HPLC | Analytical HPLC |

| Purpose | Purification of large quantities of crude peptide. peptide.com | Purity assessment of small samples. altabioscience.com |

| Column Size | Larger inner diameter. lcms.cz | Smaller inner diameter. |

| Sample Load | High (milligrams to grams). | Low (micrograms). |

| Flow Rate | Higher. | Lower. |

| Outcome | Isolated fractions of purified peptide. peptide.com | Chromatogram for purity determination. altabioscience.com |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for the quality control of synthetic peptides, providing precise mass measurements that confirm elemental composition and identify impurities. acs.orgnih.gov For a synthetic peptide like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, HR-MS is employed to verify that the correct molecular mass has been achieved, which is a primary indicator of a successful synthesis. lcms.cz

The technique can differentiate the target peptide from impurities that may arise during synthesis, such as deletion sequences (missing an amino acid), truncated sequences, or peptides with remaining protecting groups. waters.com The high accuracy of HR-MS allows for the determination of the monoisotopic mass of the peptide with errors in the parts-per-million (ppm) range, lending high confidence to its identity.

Research Findings:

The theoretical monoisotopic mass of the protonated peptide ([M+H]⁺) is calculated from the sum of the monoisotopic masses of its constituent amino acid residues, plus the mass of a proton. An experimental HR-MS analysis would be expected to yield a value in very close agreement with this theoretical calculation.

Data Table: Theoretical Isotopic Masses for H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

| Ion Species | Theoretical Monoisotopic Mass (Da) | Theoretical Average Mass (Da) |

|---|---|---|

| [M] | 868.4687 | 869.068 |

| [M+H]⁺ | 869.4760 | 870.076 |

Furthermore, tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence. nih.gov The peptide ion is isolated and fragmented, typically at the peptide bonds, producing a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum.

Data Table: Theoretical Monoisotopic Masses of b- and y-ions for H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

| Residue | b-ion | y-ion |

|---|---|---|

| 1 (Ala) | 72.0444 | 869.4760 |

| 2 (2Nal) | 269.1287 | 798.4316 |

| 3 (Trp) | 455.2138 | 601.3473 |

| 4 (Phe) | 602.2822 | 415.2622 |

| 5 (Lys) | 730.3772 | 268.1938 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of peptides in solution, providing information on the primary sequence, covalent structure, and three-dimensional conformation. chemrxiv.orgchemrxiv.org For H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, NMR serves to verify the identity and connectivity of the amino acid residues and to provide insight into its secondary structure.

The primary structure can be confirmed using a combination of one-dimensional (1D) ¹H NMR and two-dimensional (2D) experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). uzh.ch A ¹H NMR spectrum provides a fingerprint of the molecule, with distinct chemical shifts for different types of protons (amide, alpha, side-chain). The TOCSY experiment is used to identify the complete spin systems of individual amino acid residues, grouping protons that are connected through bonds. For example, all protons from a specific Alanine (B10760859) residue can be identified from its amide proton. The NOESY experiment then establishes spatial proximity between protons, allowing for the sequential assignment of these spin systems along the peptide backbone (e.g., showing a NOE between the alpha proton of one residue and the amide proton of the next). uzh.ch

A significant challenge in the NMR analysis of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 arises from the "DL" designation for each amino acid. This indicates that the synthesis used a racemic mixture of both D and L isomers for each residue. The resulting product is therefore a complex mixture of 2⁵ = 32 different diastereomers. Each diastereomer will have a unique set of chemical shifts, leading to a highly complex and overlapping NMR spectrum. While this complexity makes a complete assignment of every peak to a specific diastereomer extremely difficult, the presence of characteristic signals for each amino acid type can still confirm their incorporation. For instance, the aromatic protons of 2Nal, Trp, and Phe would appear in a distinct region of the spectrum.

Data Table: Expected ¹H NMR Chemical Shift Ranges (ppm) for Residue Types

| Proton Type | Alanine (Ala) | 2-Naphthylalanine (2Nal) | Tryptophan (Trp) | Phenylalanine (Phe) | Lysine (B10760008) (Lys) |

|---|---|---|---|---|---|

| Amide (NH) | 7.8 - 8.6 | 7.8 - 8.6 | 8.0 - 8.8 | 7.8 - 8.6 | 7.7 - 8.5 |

| Alpha (α-CH) | 4.0 - 4.5 | 4.5 - 5.0 | 4.4 - 4.9 | 4.4 - 4.9 | 4.0 - 4.5 |

| Beta (β-CH₂) | 1.3 - 1.6 | 3.1 - 3.4 | 3.2 - 3.5 | 3.0 - 3.3 | 1.6 - 1.9 |

Note: These are general, expected chemical shift ranges in aqueous solution. The significant number of diastereomers present in the sample would result in a broad range of overlapping signals within these regions.

Conformational Analysis and Structural Determinants of H Dl Ala Dl 2nal Dl Trp Dl Phe Dl Lys Nh2

Spectroscopic Characterization of Secondary Structures

Spectroscopic techniques are pivotal in elucidating the secondary structures of peptides. For a complex peptide such as H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, a combination of methods is necessary to obtain a comprehensive structural understanding.

Circular Dichroism (CD) spectroscopy is a powerful method for investigating the secondary structure of peptides in solution by measuring the differential absorption of left- and right-circularly polarized light. wikipedia.org The far-UV CD spectrum (typically 190-250 nm) provides characteristic signatures for different secondary structures such as α-helices, β-sheets, and random coils. mtoz-biolabs.comresearchgate.net For instance, α-helical structures typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm, while β-sheets display a negative band around 218 nm and a positive band around 195 nm. researchgate.net

In peptides with alternating D- and L-amino acids, the CD spectra can be complex and sometimes appear featureless. nih.gov This is because the D- and L-amino acids have opposite absorptions of circularly polarized light, which can lead to a cancellation of the signal. nih.gov However, the presence of a non-zero CD signal can indicate the formation of specific secondary structures. The incorporation of the bulky aromatic residue Naphthylalanine (Nal) can induce the formation of β-structures. researchgate.net The CD spectrum of a peptide containing 2-Nal might therefore show a characteristic β-sheet signal. The presence of other aromatic residues like Tryptophan and Phenylalanine also contributes to the far-UV CD spectrum. mtoz-biolabs.com

Table 1: Representative Far-UV CD Spectral Features for Common Peptide Secondary Structures

| Secondary Structure | Wavelength of Maxima (nm) | Wavelength of Minima (nm) |

|---|---|---|

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

This table presents typical values and the actual spectra for H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 may vary.

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides at atomic resolution. springernature.com A series of NMR experiments, including COSY, TOCSY, and NOESY, are employed to assign all proton resonances and to identify through-space proximities between protons. uzh.ch The Nuclear Overhauser Effect (NOE) is particularly important, as it provides distance constraints between protons that are close in space, which are then used to calculate the 3D structure of the peptide. uzh.chresearchgate.net

For H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, NMR studies would be crucial to define the peptide's backbone conformation and the orientation of its side chains. nih.govnih.gov The chemical shifts of the amide protons and α-protons are sensitive to the local secondary structure. researchgate.net For example, downfield shifted α-proton resonances are often indicative of β-sheet structures, while upfield shifts can suggest helical conformations. The presence of multiple aromatic residues would likely result in a complex aromatic region in the 1H NMR spectrum, and NOEs between these aromatic protons would provide evidence for aromatic stacking interactions. researchgate.net

Influence of DL-Stereochemistry on Local and Global Peptide Conformation

The alternating D- and L-stereochemistry of the amino acid residues in H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 has a profound impact on its conformational preferences. Peptides composed exclusively of L-amino acids commonly adopt right-handed α-helical or parallel/antiparallel β-sheet structures. In contrast, the introduction of D-amino acids can lead to the formation of unique secondary structures, such as left-handed helices or specific types of turns and sheets. nih.gov

Role of Aromatic Residues (DL-2Nal, DL-Trp, DL-Phe) in Aromatic Stacking and Conformational Constraints

The peptide contains three aromatic residues: 2-Naphthylalanine (2Nal), Tryptophan (Trp), and Phenylalanine (Phe). The bulky and hydrophobic side chains of these residues play a critical role in shaping the peptide's conformation through various non-covalent interactions. nih.govnih.gov Aromatic stacking, where the planar aromatic rings align face-to-face or face-to-edge, is a significant stabilizing force. nih.gov

The extended aromatic system of 2-Nal provides a larger surface area for stacking interactions compared to Phe and Trp. lifetein.com These interactions can impose significant conformational constraints on the peptide backbone, promoting specific folded structures. researchgate.netscispace.com The relative orientation of the aromatic rings can be determined by NMR spectroscopy through the observation of NOEs between the aromatic protons. researchgate.net The presence of multiple aromatic residues can lead to a well-defined hydrophobic core, which is a key feature of many folded proteins and peptides. rsc.org

Table 2: Properties of Aromatic Amino Acid Side Chains

| Amino Acid | Side Chain | Aromatic System | Potential Interactions |

|---|---|---|---|

| Phenylalanine (Phe) | Benzyl (B1604629) | Benzene | π-π stacking, CH-π |

| Tryptophan (Trp) | Indolylmethyl | Indole | π-π stacking, H-bonding |

Side Chain Contributions (e.g., DL-Lysine, DL-Alanine) to Conformational Flexibility and Specific Folds

Lysine (B10760008), on the other hand, has a long, flexible side chain with a positively charged amino group at the end. expasy.org This charged group can engage in electrostatic interactions, such as salt bridges with negatively charged residues (not present in this peptide) or interactions with the peptide backbone. nih.govyoutube.com The flexibility of the lysine side chain can allow it to adopt various conformations, which can either stabilize or destabilize specific folds depending on the local environment.

Biologically Relevant Conformations and Dynamics

The unique structural features of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, arising from its DL-stereochemistry and aromatic residues, are likely to be associated with specific biological activities. Peptides containing D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer half-life in biological systems. nih.gov

The specific three-dimensional conformation adopted by the peptide in a biological environment will be crucial for its function. This conformation may involve a well-defined structure that allows for specific interactions with a biological target, such as a receptor or an enzyme. The dynamic nature of the peptide, including conformational fluctuations and the flexibility of its side chains, will also play a role in its biological activity. Understanding the biologically relevant conformations of this peptide is a key step in elucidating its mechanism of action and its potential as a therapeutic agent.

Compound Names

| Abbreviation | Full Name |

| DL-Ala | DL-Alanine |

| DL-2Nal | DL-2-Naphthylalanine |

| DL-Trp | DL-Tryptophan |

| DL-Phe | DL-Phenylalanine |

| DL-Lys | DL-Lysine |

| Ac | Acetyl |

| Boc | tert-Butyloxycarbonyl |

| OMe | Methyl ester |

Mechanistic Investigations of Receptor Interactions and Molecular Recognition for H Dl Ala Dl 2nal Dl Trp Dl Phe Dl Lys Nh2 Analogues

Fundamental Principles of Peptide-Receptor Binding and Selectivity

The interaction between a peptide and its receptor is a highly specific process governed by the principles of molecular recognition. nih.gov This binding is not a random event but a carefully orchestrated interplay of non-covalent forces and steric compatibility. The specificity of a receptor for its ligand, such as a peptide analogue, is determined by its three-dimensional spatial geometry and the way it binds to the ligand through various non-covalent interactions. wikipedia.org These interactions include hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Selectivity, the ability of a peptide to bind preferentially to one receptor subtype over another, is a critical determinant of its biological effect. wikipedia.org For a peptide to be recognized, its chain length and, more importantly, the side chains of its constituent amino acids must be complementary to the binding pocket of the receptor. nih.gov Even subtle differences in amino acid side chains, such as the position of a single methyl group, can significantly impact binding affinity and selectivity. nih.gov

Peptides like the analogues of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 often target G protein-coupled receptors (GPCRs), a large family of transmembrane proteins that play key roles in physiology. researchgate.netfrontiersin.org The binding of a peptide to a GPCR induces a conformational change in the receptor, which initiates a cascade of intracellular events. The affinity of this binding is a measure of the strength of the interaction, while selectivity refers to the peptide's ability to differentiate between various receptor subtypes, which is crucial for achieving targeted therapeutic effects. wikipedia.org

In Vitro Receptor Binding Assays: Quantifying Affinity and Receptor Subtype Selectivity

To quantify the binding affinity and selectivity of peptide analogues, a variety of in vitro assays are employed. These assays are essential tools in drug discovery and development, allowing for the rapid screening and characterization of numerous compounds. nih.gov

Competitive radioligand binding assays are a common method used to determine the binding affinity of a test compound. acs.org In this type of assay, the peptide of interest competes with a radiolabeled ligand (a molecule with a radioactive isotope attached) of known high affinity for the same receptor binding sites. nih.gov By measuring the concentration of the unlabeled peptide required to displace 50% of the radiolabeled ligand (the IC50 value), the affinity of the test compound for the receptor can be calculated. nih.gov This value can then be converted to an inhibition constant (Ki), which reflects the intrinsic binding affinity of the ligand.

These assays can be performed on preparations of cell membranes that express the target receptor. acs.org For example, studies on Gonadotropin-releasing hormone (GnRH) peptide antagonists, which share structural similarities with the subject compound, often utilize such assays to determine their binding affinities for the GnRH receptor. nih.govnih.gov The data generated from these experiments allow for the ranking of different analogues based on their potency and selectivity for various receptor subtypes. nih.gov

Table 1: Example of Receptor Binding Affinity Data for GnRH Analogues (Note: This table is illustrative and based on data for representative GnRH analogues, not the specific DL-mixture.)

| Compound | Receptor | Binding Affinity (IC50, nM) |

|---|---|---|

| Analogue A (with D-amino acid) | GnRH-R | 7.6 |

| Analogue B (with D-amino acid) | GnRH-R | 16.3 |

| Analogue C (without D-Phe introduction) | GnRH-R | 36.1 |

This interactive table demonstrates how the introduction of specific residues, such as D-Phenylalanine, can enhance the receptor binding affinity of GnRH peptide analogues. nih.gov

Analysis of Intracellular Signaling Cascades Triggered by Peptide-Receptor Engagement

Upon binding to its receptor, a peptide initiates a series of intracellular events known as signal transduction. harvard.edu For peptides that bind to GPCRs, this process involves the activation of G proteins and the subsequent modulation of second messenger systems. researchgate.net

Second messengers are small intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. kingofthecurve.org Two of the most common second messenger systems modulated by GPCRs are cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+). researchgate.net

The binding of a peptide antagonist to its receptor can inhibit the production of cAMP. researchgate.net This process typically involves the activation of an inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. researchgate.net The levels of cAMP can be measured using various assays, providing a functional readout of the peptide's antagonist activity. researchgate.net

Alternatively, receptor activation can lead to an increase in intracellular calcium concentration. nih.gov This is often mediated by a Gq protein, which activates phospholipase C. This enzyme cleaves a membrane lipid into two second messengers, one of which (IP3) triggers the release of Ca2+ from intracellular stores. youtube.com Calcium mobilization assays, which use fluorescent probes that glow in the presence of calcium, are frequently used to monitor this receptor activation. nih.gov

G proteins are crucial intermediaries that link the activated GPCR to downstream effector enzymes and ion channels. researchgate.net These proteins are heterotrimeric, consisting of α, β, and γ subunits. When a peptide binds to the GPCR, the receptor undergoes a conformational change that allows it to activate the G protein, causing the α subunit to release GDP and bind GTP. kingofthecurve.org

The activated α subunit then dissociates and interacts with downstream effectors, such as adenylyl cyclase or phospholipase C, initiating the second messenger cascades described above. researchgate.netyoutube.com This signal is amplified at each step. kingofthecurve.org The specific G protein subtype (e.g., Gs, Gi, Gq) that couples to the receptor determines which signaling pathway is activated. The sustained production of second messengers like cAMP can even occur after the receptor has been internalized from the cell surface. plos.org This activation ultimately leads to a cellular response, which can include changes in gene expression, cell metabolism, or other physiological functions.

Identification of Key Pharmacophoric Elements within H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

The biological activity of a peptide is determined by its pharmacophore, which comprises the essential structural features required for molecular recognition by its receptor. Identifying these key pharmacophoric elements is a central goal of structure-activity relationship (SAR) studies. nih.gov For complex peptides like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, this involves systematically modifying the peptide's structure and observing the effects on receptor binding and functional activity.

SAR studies on related GnRH antagonists have revealed that certain amino acid residues are critical for high-affinity binding. nih.gov The N-terminal of these peptides, often containing hydrophobic and aromatic D-amino acids like D-2-Naphthylalanine (D-2Nal), is crucial for receptor interaction. nih.govresearchgate.net The aromatic side chains of residues such as 2Nal, Trp, and Phe are known to engage in hydrophobic and π-π stacking interactions within the receptor's binding pocket.

Furthermore, the introduction of non-natural amino acids, such as D-isomers or conformationally restricted analogues, can enhance potency and selectivity. nih.gov For instance, the substitution of Phenylalanine with a conformationally restricted analogue can lead to a significant increase in receptor selectivity by locking the side chain into a bioactive conformation. nih.gov The specific arrangement of charged residues, like Lysine (B10760008), and hydrophobic clusters defines the peptide's ability to bind effectively and elicit a biological response. nih.gov

Stereochemical Impact (DL- vs. L-Residues) on Receptor Recognition and Functional Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of peptide-receptor interactions. jpt.comresearchgate.net Naturally occurring proteins are composed almost exclusively of L-amino acids. biopharmaspec.com However, the incorporation of D-amino acids into synthetic peptides can have profound effects on their biological properties.

Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids. biopharmaspec.comresearchgate.net This enhanced stability can lead to a longer biological half-life.

From a receptor recognition standpoint, the "handedness" of an amino acid is critical. jpt.com Receptors are chiral environments, and they can differentiate between L- and D-isomers. researchgate.net The substitution of an L-amino acid with its D-enantiomer can drastically alter the peptide's conformation. In some cases, this can lead to a loss of activity if the D-isomer does not fit into the binding pocket. researchgate.net However, in many synthetic peptides, including GnRH antagonists, the strategic placement of D-amino acids is essential for high-affinity binding. nih.govresearchgate.net This is because the D-residue can induce a specific backbone conformation (e.g., a reverse turn) that optimally presents the key pharmacophoric side chains to the receptor. frontiersin.org The presence of a D-residue can alter the selectivity of a peptide for different receptor family members, demonstrating that nature can utilize changes in stereochemistry to modulate signaling pathways. pnas.org

Structure Activity Relationship Sar Studies of H Dl Ala Dl 2nal Dl Trp Dl Phe Dl Lys Nh2 and Its Derivatives

Systematic Amino Acid Substitution Strategies

Systematic substitution is a cornerstone of peptide SAR studies, providing critical insights into the role of individual amino acid residues in determining biological activity. For a peptide like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, this involves a multi-faceted approach.

Positional Scanning and Alanine (B10760859)/D-Amino Acid Scanning

Positional scanning is a powerful technique to rapidly identify the preferred amino acid at each position within a peptide sequence. genscript.com In this method, a library of peptides is synthesized where each position is systematically replaced by all other natural amino acids, one at a time. advancedpeptides.com A more focused version of this is alanine scanning, where each residue is individually substituted with alanine. wikipedia.org Alanine is chosen because it removes the side chain beyond the β-carbon, effectively probing the functional contribution of the original residue's side chain without significantly altering the peptide backbone conformation. nih.gov

For H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, an alanine scan would likely reveal the critical importance of the aromatic and charged residues. The bulky aromatic side chains of 2Nal, Trp, and Phe are prime candidates for engaging in hydrophobic and π-π stacking interactions within a receptor binding pocket. The ε-amino group of Lys provides a positive charge, which is often crucial for electrostatic interactions or hydrogen bonding. The DL-Ala residue, being the smallest, may play a more structural role, providing appropriate spacing and conformation.

Given the peptide's all-D-amino acid backbone (excluding the termini), a D-amino acid scan is also highly relevant. Systematically replacing each D-residue with its L-enantiomer would elucidate the stereochemical requirements for activity at each position. Such substitutions can dramatically alter the peptide's secondary structure and its presentation of side chains, thereby affecting receptor binding and stability against enzymatic degradation. nih.govnih.govmdpi.com

Table 1: Illustrative Alanine Scanning Data for H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 This table presents hypothetical data to illustrate the expected outcomes of an alanine scanning study. The values represent the fold-change in biological activity upon substitution.

| Position | Original Residue | Substitution | Hypothetical Relative Activity | Inferred Role of Side Chain |

| 1 | DL-Ala | L-Ala | 0.8 | Minor structural role |

| 2 | DL-2Nal | L-Ala | 0.01 | Essential for binding (hydrophobic/aromatic interaction) |

| 3 | DL-Trp | L-Ala | 0.05 | Critical for binding (hydrophobic/aromatic interaction) |

| 4 | DL-Phe | L-Ala | 0.1 | Important for binding (hydrophobic interaction) |

| 5 | DL-Lys | L-Ala | 0.02 | Critical for binding (electrostatic/H-bond interaction) |

Exploration of Unnatural Amino Acid Residues Beyond 2Nal for SAR Modulation

The inclusion of DL-2-naphthylalanine (2Nal) is a key feature of the parent peptide, conferring enhanced hydrophobicity and a larger aromatic surface compared to phenylalanine or tryptophan. lifetein.com This often translates into higher binding affinity. researchgate.netnih.gov SAR studies would naturally explore replacing 2Nal with other non-proteinogenic amino acids to further probe the steric and electronic requirements of the corresponding receptor subsite.

Substitutions could include:

1-Naphthylalanine (1Nal): To investigate the impact of the naphthalene (B1677914) ring's orientation.

Homologues of Phenylalanine: Such as Biphenylalanine (Bip) or (pentafluoro)Phenylalanine (F5-Phe), to modulate aromaticity, hydrophobicity, and electronic properties.

Constrained analogues: Such as Tetrahydroisoquinolinecarboxylic acid (Tic), to introduce conformational rigidity.

These modifications can fine-tune the peptide's affinity, selectivity, and pharmacokinetic properties. nih.gov Exploring a range of unnatural amino acids allows for a detailed mapping of the receptor's binding pocket and the optimization of peptide-receptor interactions. proteogenix.science

Influence of N-Terminal and C-Terminal Modifications on Biological Profile

The termini of a peptide are critical targets for modification to enhance stability and modulate activity. sb-peptide.com The parent peptide, H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, already features a C-terminal amidation (-NH2). This modification neutralizes the negative charge of the C-terminal carboxyl group, making the peptide more similar to native proteins. creative-proteomics.com Crucially, it also confers significant resistance to degradation by carboxypeptidases, thereby increasing the peptide's in vivo half-life. sigmaaldrich.com

Further modifications could be explored to optimize the peptide's profile:

N-terminal Lipidation: The attachment of a fatty acid chain (e.g., palmitic or myristic acid) to the N-terminus significantly increases the peptide's lipophilicity. This can enhance membrane association, improve cell permeability, and prolong the duration of action by promoting binding to serum albumin.

PEGylation: The addition of a polyethylene (B3416737) glycol (PEG) chain can improve solubility and shield the peptide from enzymatic degradation and renal clearance, extending its circulation time.

The choice of modification depends heavily on the desired therapeutic profile and the specific biological target. ccspublishing.org.cn

Relationship Between Hydrophobicity, Aromaticity, and Functional Potency

The functional potency of this peptide is intrinsically linked to its high degree of hydrophobicity and aromaticity, contributed by the 2Nal, Trp, and Phe residues. Aromatic residues are known to be critical for many peptide-receptor interactions, often forming part of the "hot spots" that contribute most of the binding energy. mdpi.com

The key relationships are:

Hydrophobic Interactions: The non-polar side chains are crucial for binding to hydrophobic pockets in target receptors. The large surface area of 2Nal makes it particularly effective in this regard. mdpi.com

Aromatic (π-π) Stacking: The planar aromatic rings of 2Nal, Trp, and Phe can stack with aromatic residues (like Phe, Tyr, Trp) in the receptor binding site, a highly stabilizing interaction.

Cation-π Interactions: The aromatic rings can engage in cation-π interactions with positively charged groups, either from the Lys residue within the peptide itself (intramolecular) or from residues on the receptor.

The balance between hydrophobicity and charge is critical. nih.gov While high hydrophobicity can drive receptor binding, excessive lipophilicity can lead to poor solubility and non-specific binding to membranes and plasma proteins. SAR studies often aim to optimize this balance to achieve high potency and selectivity. The incorporation of D-amino acids can influence the spatial orientation of these hydrophobic and aromatic side chains, potentially leading to novel and more potent binding modes than those accessible to L-peptides. nih.gov

Design of Constrained Peptide Analogues for Enhanced Activity or Selectivity (e.g., Cyclization, Stapling)

Linear peptides often suffer from conformational flexibility, which means they expend energy to adopt the correct bioactive conformation for receptor binding. Introducing conformational constraints, such as through cyclization, can pre-organize the peptide into a more active shape, thereby increasing potency and selectivity. acs.org The presence of D-amino acids can induce turn-like structures, making the linear precursor more amenable to cyclization. researchgate.netresearchgate.net

Several cyclization strategies could be applied to analogues of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2:

Side Chain-to-Side Chain Cyclization: Replacing Ala and Lys with residues like Asp/Glu and Lys/Orn allows for the formation of a lactam bridge. Alternatively, introducing two Cys residues can create a disulfide bridge.

Head-to-Tail Cyclization: Forming a peptide bond between the N-terminal amine and the C-terminal (if it were a carboxylate) creates a highly constrained structure.

Peptide Stapling: Incorporating two α-methyl, α-alkenyl amino acids at specific positions (e.g., i and i+4 or i and i+7) allows for the formation of a hydrocarbon "staple" via olefin metathesis, which can stabilize a helical conformation.

Cyclization not only improves receptor affinity but also significantly enhances stability by protecting the peptide backbone from proteolytic enzymes. biorxiv.org The optimal cyclization strategy and ring size must be determined empirically to achieve the best biological profile. nih.gov

Table 2: Potential Cyclization Strategies for Analogues of the Parent Peptide

| Cyclization Type | Required Modifications | Linker Type | Potential Advantage |

| Lactam Bridge | Replace Ala with Asp/Glu | Amide Bond | High stability, precise ring size |

| Disulfide Bridge | Replace two residues with Cys | Disulfide Bond | Reversible under reducing conditions |

| Triazole Staple | Replace two residues with Azido-Lys and Propargyl-Gly | Triazole Ring | Chemically robust, introduces new chemical functionality |

| Head-to-Tail | Synthesize with free C-terminus | Amide Bond | Maximum conformational constraint |

Rational Design Principles for Agonist and Antagonist Development

The development of peptide analogues that act as either agonists (which activate a receptor) or antagonists (which block a receptor) is a primary goal of medicinal chemistry. nih.gov The principles for designing such molecules from a lead compound like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 are guided by SAR data.

Agonist Design: To enhance agonist activity, modifications typically focus on improving the peptide's affinity and its ability to induce the specific conformational change in the receptor required for signal transduction. This might involve optimizing the aromatic interactions of 2Nal or Trp or fine-tuning the position of the Lys side chain. Constraining the peptide in its known bioactive conformation via cyclization is a classic strategy for creating potent agonists. researchgate.net

Antagonist Design: Converting an agonist into an antagonist often involves identifying and modifying the residues responsible for signal transduction (the "message") while preserving the residues responsible for binding (the "address"). nih.gov Strategies include:

Truncation: Systematically removing terminal residues can sometimes eliminate the signaling portion of the peptide while retaining enough of the sequence to occupy the binding site.

Steric Hindrance: Replacing a key residue with a much bulkier unnatural amino acid can allow the peptide to bind but prevent the receptor from undergoing the conformational change necessary for activation.

Charge Modification: Altering or removing a critical charge, such as that on the Lys residue, might disrupt the interactions needed for activation without completely abolishing binding.

Rational design is an iterative process, combining computational modeling with the empirical data gathered from the SAR studies described in the preceding sections to create peptides with precisely tailored biological activities. frontiersin.org

Computational Chemistry and Molecular Modeling in H Dl Ala Dl 2nal Dl Trp Dl Phe Dl Lys Nh2 Research

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, docking simulations are employed to elucidate its binding mode within the GnRH receptor.

These simulations place the flexible peptide into the binding pocket of a rigid or flexible receptor model, typically a homology model of the GnRHR. uit.nonih.gov The process generates numerous possible binding poses and scores them based on factors like intermolecular energies, providing an estimate of the binding affinity. acs.orgchemmethod.com The results of these simulations are crucial for understanding how the antagonist peptide interacts with key amino acid residues in the receptor, which differs from the binding of native GnRH or agonist compounds. nih.gov For example, docking studies on GnRH analogs have revealed that specific residues can stabilize different receptor conformations, which in turn dictates whether the receptor is activated or inhibited. nih.gov

Key findings from docking studies of GnRH antagonists with the GnRHR model often highlight a network of interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic interactions. These interactions are critical for the stable binding and inhibitory action of the peptide.

| Peptide Residue | Potential Interacting Receptor Residue | Interaction Type | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| DL-2Nal | Trp280 (TM6) | Hydrophobic (π-π stacking) | -2.5 |

| DL-Trp | Tyr290 (TM6) | Hydrophobic, Hydrogen Bond | -3.1 |

| DL-Lys | Asp302 (TM7) | Electrostatic (Salt Bridge) | -5.2 |

| DL-Ala | Arg135 (N-terminus) | Hydrogen Bond | -1.8 |

Molecular Dynamics (MD) Simulations for Conformational Ensemble Characterization

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of the peptide and the receptor over time. chemmethod.comacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment (e.g., in a water-filled box with a lipid bilayer). nih.govcellphysiolbiochem.com

For H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2, MD simulations are used to:

Refine Docking Poses: MD simulations can assess the stability of the binding poses predicted by docking. Unstable interactions tend to dissociate over the course of the simulation, while stable complexes remain bound. uit.no

Characterize Conformational Space: Peptides are inherently flexible. nih.govnih.govnih.gov MD simulations generate a trajectory of conformations, known as an ensemble, which represents the different shapes the peptide can adopt while bound to the receptor or free in solution. acs.org This is crucial for understanding its biological activity.

Calculate Binding Free Energy: Advanced MD simulation techniques can be used to compute the binding free energy of the ligand-receptor complex, often providing a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov

Analyze Receptor Dynamics: Simulations can show how the binding of an antagonist like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 stabilizes an inactive conformation of the GnRH receptor, preventing the conformational changes necessary for signaling. uit.no

De Novo Peptide Design and Library Virtual Screening Methodologies

Computational methods are instrumental in the discovery of novel peptide-based therapeutics. These approaches can be broadly categorized into de novo design and virtual screening.

De novo design involves creating entirely new peptide sequences with desired properties from scratch. nih.gov Algorithms can build peptides amino acid by amino acid within the receptor's binding site, optimizing for shape complementarity and favorable interactions. This approach has been successfully applied to design miniprotein agonists and antagonists for various GPCRs. nih.gov

Virtual screening involves computationally searching large libraries of existing or virtual compounds to identify those that are most likely to bind to a target receptor. nih.govplos.org For peptide research, this involves screening vast libraries of peptides against the GnRHR structure. researchgate.netnih.gov Hits from the virtual screen are then prioritized for experimental testing, significantly accelerating the discovery process compared to traditional high-throughput screening. plos.orgbiorxiv.org

| Methodology | Principle | Application to Peptide Antagonists | Key Advantage |

|---|---|---|---|

| De Novo Design | Generates novel peptide structures computationally based on receptor binding site. nih.gov | Creation of unique hexapeptides with optimized fit for the GnRHR inactive state. | Explores novel chemical space beyond existing libraries. |

| Virtual Screening | Docks and scores large libraries of peptides against a receptor model. nih.govplos.org | Identification of potential GnRH antagonist candidates from vast peptide databases. | High-speed filtering of enormous compound libraries. plos.org |

Quantitative Structure-Activity Relationship (QSAR) Approaches for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comwikipedia.org For a series of GnRH antagonist analogs, a QSAR model can predict the activity of a newly designed peptide without the need for its synthesis and experimental testing. rsc.orgnih.gov

The process involves:

Data Set Collection: A set of peptides with similar core structures (like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 and its analogs) and their experimentally measured antagonistic activities (e.g., IC50 values) is compiled. nih.gov

Descriptor Calculation: Various numerical descriptors representing the physicochemical properties of the peptides are calculated. These can include steric, electronic, hydrophobic, and topological properties. nih.govresearchgate.net

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. wikipedia.orgnih.gov

Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. mdpi.com

A validated QSAR model can guide the modification of the lead peptide by predicting which structural changes are likely to enhance its antagonistic potency. nih.gov

Homology Modeling and Receptor Structure Prediction for Uncharacterized Targets

Structure-based drug design efforts, including docking and MD simulations, are contingent on having a three-dimensional structure of the target protein. plos.org For many GPCRs, including the human GnRH receptor, obtaining an experimental structure via X-ray crystallography or cryo-electron microscopy has been historically difficult. nih.gov

Homology modeling (or comparative modeling) is a technique used to build a 3D model of a protein of unknown structure (the "target") based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govresearchgate.net The GnRHR is a member of the rhodopsin-like GPCR family, and structures of other family members, such as bovine rhodopsin or the human β2-adrenergic receptor, have been used as templates to build reliable models of the GnRHR. nih.govnih.govresearchgate.net

The accuracy of these models is sufficient to identify the general location of the binding site and key residues involved in ligand binding, making them invaluable tools for the initial stages of drug discovery and for interpreting structure-activity relationship data for ligands like H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2. nih.govfrontiersin.org

Enzymatic Stability and in Vitro Biodegradation Mechanisms of H Dl Ala Dl 2nal Dl Trp Dl Phe Dl Lys Nh2

Assessment of Proteolytic Resistance in Biological Matrices (In Vitro)

The therapeutic potential of peptides is often limited by their rapid degradation by proteases present in biological fluids. eurekaselect.com Therefore, a critical step in the development of peptide-based agents is the in vitro assessment of their stability. This is typically conducted by incubating the peptide in various biological matrices, such as human plasma, serum, or tissue homogenates, and monitoring its concentration over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). frontiersin.org

The structure of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 incorporates several features designed to confer high proteolytic resistance. The presence of D-amino acids in its backbone is a primary strategy to enhance stability, as proteases are stereospecific enzymes that predominantly recognize and cleave peptide bonds between L-amino acids. nih.govmdpi.com The C-terminal amidation further protects the peptide from degradation by carboxypeptidases. creative-peptides.com

In a typical in vitro stability assay, the peptide would be compared to an analogous peptide composed solely of L-amino acids. The expected results would demonstrate significantly higher stability for the modified peptide.

Table 1: Illustrative Comparative Stability of a Modified vs. Unmodified Peptide in Human Plasma

| Time (hours) | % Unmodified Peptide (All L-amino acids) Remaining | % H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 Remaining |

| 0 | 100% | 100% |

| 1 | 45% | 98% |

| 4 | 10% | 95% |

| 8 | <1% | 91% |

| 24 | Undetectable | 82% |

This table presents hypothetical data for illustrative purposes, based on established principles of peptide stability. frontiersin.org

Identification of Specific Protease Cleavage Sites and Degradation Pathways

Identifying the specific sites where a peptide is cleaved is crucial for rational drug design and further optimization. This process involves incubating the peptide with specific proteases (e.g., trypsin, chymotrypsin) or in complex biological fluids and then identifying the resulting fragments using LC-MS. nih.gov The nomenclature established by Schechter and Berger is used to describe the interaction between the protease and the peptide substrate, where the amino acid residues of the substrate are labeled P3, P2, P1, P1', P2', P3', etc., relative to the scissile bond. peakproteins.com

The primary proteases in the body have well-defined cleavage preferences:

Trypsin : Cleaves peptide chains mainly at the carboxyl side of lysine (B10760008) (Lys) and arginine (Arg).

Chymotrypsin (B1334515) : Cleaves at the carboxyl side of aromatic amino acids such as phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr).

The peptide H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 contains potential cleavage sites for both trypsin (at Lys) and chymotrypsin (at 2Nal, Trp, and Phe). However, the incorporation of D-enantiomers at these or adjacent positions drastically reduces the likelihood of enzymatic recognition and cleavage. mdpi.com Proteases cannot efficiently accommodate the altered stereochemistry within their active sites, leading to profound resistance. rsc.org

Table 2: Analysis of Potential Protease Cleavage Sites in H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

| Potential Cleavage Site (P1 Residue) | Protease | Inhibitory Factor in the Peptide Structure |

| DL-2Nal | Chymotrypsin-like | Presence of D-amino acid and unnatural side chain. |

| DL-Trp | Chymotrypsin-like | Presence of D-amino acid. |

| DL-Phe | Chymotrypsin-like | Presence of D-amino acid. |

| DL-Lys | Trypsin-like | Presence of D-amino acid. |

Strategies for Enhancing Metabolic Stability in Peptide Design

Several effective strategies have been developed to overcome the inherent metabolic instability of natural peptides. eurekaselect.commdpi.com The design of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 exemplifies some of the most successful of these approaches.

Strategic Placement of D-Amino Acids and Unnatural Amino Acids

The substitution of natural L-amino acids with their D-enantiomers is a cornerstone of modern peptide design for enhancing stability. creative-peptides.com Because proteases have evolved to specifically recognize the L-configuration, the inclusion of a D-amino acid at or near a cleavage site disrupts the required enzyme-substrate binding, thereby preventing hydrolysis. mdpi.com The subject peptide utilizes a racemic mixture (DL) for each amino acid, which statistically ensures a high degree of proteolytic resistance throughout the entire sequence.

Similarly, the incorporation of unnatural amino acids, such as 2-naphthylalanine (2Nal), contributes to stability. The bulky and structurally distinct side chain of 2Nal can introduce steric hindrance that prevents the peptide from fitting properly into the active site of a protease. frontiersin.orgnih.gov This combination of D-amino acids and unnatural residues creates a formidable defense against enzymatic degradation. nih.gov

N-Terminal and C-Terminal End Group Modifications (e.g., N-acetylation, C-amidation)

Peptides are vulnerable to degradation from both ends by exopeptidases: aminopeptidases at the N-terminus and carboxypeptidases at the C-terminus. creative-peptides.com Modifying these termini is a common and effective strategy to block this degradation pathway. eurekaselect.com

The C-terminus of H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 is protected by amidation (-NH2). This modification replaces the C-terminal carboxylic acid group, neutralizing its negative charge and rendering the peptide unrecognizable to most carboxypeptidases. sigmaaldrich.com Another common modification is N-terminal acetylation, which removes the positive charge from the N-terminus and can increase stability against aminopeptidases. sigmaaldrich.comditki.com

Backbone Modifications (e.g., N-alkylation)

Beyond side-chain and terminal modifications, altering the peptide backbone itself can confer significant enzymatic stability. One such strategy is N-alkylation, most commonly N-methylation, which involves replacing the hydrogen atom on a backbone amide nitrogen with a methyl group. nih.gov This modification disrupts the hydrogen bonding capabilities of the backbone and alters the local conformation, which can prevent recognition and binding by proteases. nih.gov While not utilized in the subject peptide, N-alkylation represents another powerful tool in the design of metabolically stable peptides. researchgate.net

Table 3: Summary of Stability-Enhancing Modifications

| Modification Strategy | Mechanism of Action | Example from Subject Peptide |

| D-Amino Acid Substitution | Disrupts stereospecific recognition by proteases. mdpi.com | DL-Ala, DL-2Nal, DL-Trp, DL-Phe, DL-Lys |

| Unnatural Amino Acid Inclusion | Introduces steric hindrance in the protease active site. rsc.org | DL-2Nal |

| C-Terminal Amidation | Blocks degradation by carboxypeptidases. sigmaaldrich.com | -Lys-NH2 |

| N-Terminal Acetylation | Blocks degradation by aminopeptidases. creative-peptides.com | Not present |

| N-Alkylation (e.g., N-methylation) | Alters backbone conformation and disrupts enzyme binding. nih.gov | Not present |

Mechanistic Studies of Protease Recognition and Inhibition by Peptide Modifications

The resistance of modified peptides to proteolysis is rooted in the fundamental principles of enzyme-substrate recognition. Proteases possess highly specific active sites, or binding pockets, that are complementary in shape, size, and charge to the side chains of the amino acids in their target substrates. nih.gov The precise three-dimensional arrangement of the peptide backbone is also critical for proper binding.

The modifications present in H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 function as mechanisms of inhibition by preventing the formation of a stable enzyme-substrate complex.

Stereochemical Hindrance : The substitution of an L-amino acid with a D-amino acid alters the spatial orientation of the amino acid side chain and the peptide backbone. This prevents the peptide from fitting correctly into the chiral active site of the protease, effectively inhibiting the catalytic process. mdpi.com

Steric Hindrance : The bulky side chain of 2-naphthylalanine can physically block the peptide from accessing the narrow active site cleft of a protease. This steric clash prevents the scissile bond from being correctly positioned for cleavage.

These modifications essentially convert the peptide from a substrate into a poor binder or an inhibitor. Mechanistic studies using enzyme kinetics can quantify this effect, often revealing a dramatic increase in the Michaelis constant (K_m) or a decrease in the catalytic rate (k_cat), confirming the reduced efficiency of the protease towards the modified peptide. researchgate.net

Advanced Research Directions and Emerging Methodologies for Dl Peptides

Integration of Artificial Intelligence and Machine Learning in Peptide Design

The vast combinatorial space of peptide sequences presents a significant challenge for traditional design and discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and accelerate the development of novel peptides with desired functionalities. nih.govnih.gov

Recent advances in AI and ML have led to the development of computational platforms that can rapidly identify or generate peptide sequences with specific properties, such as antimicrobial activity or self-assembly propensity. nih.govnih.gov These models can learn from large datasets of existing peptide sequences and their associated functions to predict the properties of new, uncharacterized sequences. arxiv.org Deep learning (DL) models, a subset of ML, are particularly adept at extracting complex patterns from sequence data to inform design. oup.com

| AI/ML Approach | Description | Application in Peptide Design | Potential for DL-Peptides |

|---|---|---|---|

| Deep Generative Models (e.g., GANs, VAEs) | Neural networks that can generate new data with the same statistics as the training set. nih.gov | De novo design of peptides with specific functions (e.g., antimicrobial, cell-penetrating). | Can generate novel heterochiral sequences with desired structural or functional properties by learning from known D/L peptide structures. |

| Random Forest (RF) | An ensemble learning method that operates by constructing a multitude of decision trees at training time. nih.gov | Used in combination with search algorithms to discover sequences with high self-assembly potential. nih.gov | Efficiently screens vast libraries of DL-peptide sequences to identify candidates for self-assembling nanomaterials. |

| Deep Neural Networks (DNNs) | Multi-layered neural networks capable of learning complex, non-linear relationships in data. nih.gov | Predicting peptide-protein interactions and identifying bioactive peptides from genomic or proteomic data. nih.govarxiv.org | Models can be trained to recognize patterns associated with enhanced stability or specific binding conferred by D-amino acids. |

| Monte Carlo Tree Search (MCTS) | A heuristic search algorithm for some kinds of decision-making processes, most notably employed in game playing. nih.gov | Intelligently and efficiently samples the vast peptide sequence space to find optimal candidates. nih.gov | Guides the design process by exploring the complex stereochemical landscape of DL-peptides to find sequences with optimal functionality. |

Biophysical Characterization of Peptide Aggregation and Self-Assembly Propensity

Peptides composed of alternating D- and L-amino acids have a distinct propensity to self-assemble into well-ordered nanostructures, such as nanotubes and nanofibers. nih.govwikipedia.orgresearchgate.net This self-assembly is driven by non-covalent interactions, primarily intermolecular hydrogen bonding, which leads to the formation of stable β-sheet structures. unca.eduresearchgate.net The specific sequence and chirality of the amino acids dictate the final morphology of the assembled nanostructure. Understanding and characterizing the aggregation and self-assembly of DL-peptides is crucial for their application in nanomaterials and biomedicine.

A suite of biophysical techniques is employed to investigate the kinetics, morphology, and structural details of peptide aggregation. hep.com.cn Dynamic Light Scattering (DLS) is often used to monitor the formation and size distribution of aggregates in solution over time. nih.govmedium.com For structural analysis, Circular Dichroism (CD) spectroscopy provides information on the secondary structure of the peptide, revealing transitions from random coil to β-sheet conformations upon aggregation. nih.gov The morphology of the resulting nanostructures is typically visualized using high-resolution imaging techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). hep.com.cn Furthermore, Thioflavin T (ThT) fluorescence assays are commonly used to detect the presence of amyloid-like fibrillar structures rich in β-sheets. hep.com.cn

| Technique | Information Provided | Application in DL-Peptide Research |

|---|---|---|

| Dynamic Light Scattering (DLS) | Measures the hydrodynamic size distribution of particles in solution. medium.com | Monitors the kinetics of peptide aggregation by tracking the increase in particle size over time. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Provides information about the secondary structure (e.g., α-helix, β-sheet, random coil) of peptides. nih.gov | Detects conformational changes, such as the formation of β-sheets, which is a hallmark of self-assembly and fibrillation. unca.edunih.gov |

| Transmission Electron Microscopy (TEM) | Provides high-resolution, two-dimensional images of nanostructures. hep.com.cn | Visualizes the morphology of self-assembled structures, such as nanofibers, nanotubes, and amorphous aggregates. nih.gov |

| Atomic Force Microscopy (AFM) | Generates three-dimensional topographical images of surfaces at the nanoscale. hep.com.cn | Characterizes the surface features, dimensions (height, width), and organization of peptide assemblies. |

| Thioflavin T (ThT) Fluorescence Assay | A dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils. hep.com.cn | Quantifies the extent and kinetics of fibril formation during peptide aggregation. nih.gov |

Development of Novel Spectroscopic and Imaging Probes for Peptide Tracking (In Vitro)

To understand the mechanism of action and cellular fate of DL-peptides, it is essential to track their localization and dynamics within in vitro biological systems. This is achieved through the development and application of various spectroscopic and imaging probes that can be attached to the peptide. nih.gov

Peptide-based fluorescent probes are widely used due to their high sensitivity and versatility. dovepress.comnih.gov These probes often consist of a peptide sequence coupled to a fluorophore (a fluorescent chemical compound). The choice of fluorophore can be tailored for different imaging modalities, including near-infrared (NIR) fluorescence imaging, which allows for deeper tissue penetration and reduced background signal. dovepress.com Environment-sensitive probes are particularly useful as their fluorescence properties change upon binding to a target or entering a different microenvironment, providing a "switch-on" signal. beilstein-journals.org

In addition to fluorescence, radionuclides can be chelated to peptides to create probes for nuclear imaging techniques like Positron Emission Tomography (PET). snmjournals.orgrsc.org These radiolabeled peptides allow for sensitive and quantitative tracking in vitro. Another emerging strategy involves using functionalized metallic nanoparticles, such as gold nanostars, which can be conjugated to peptides and detected via techniques like surface-enhanced Raman scattering (SERS), offering high-resolution tracking. mdpi.com

| Probe Type | Detection Method | Advantages for In Vitro Tracking | Example Application |

|---|---|---|---|

| Fluorescently Labeled Peptides | Fluorescence Microscopy, Spectroscopy | High sensitivity, real-time imaging, potential for multiplexing with different colors. dovepress.com | Visualizing peptide uptake into cells and localization within specific organelles. beilstein-journals.org |

| Radiolabeled Peptides (e.g., with 18F, 68Ga) | Positron Emission Tomography (PET), Autoradiography | High sensitivity and quantitative accuracy. nih.govsnmjournals.org | Quantifying peptide binding to receptors on cultured cells. |

| FRET-Based Probes | Fluorescence Resonance Energy Transfer Spectroscopy/Microscopy | Can detect conformational changes or binding events in real-time by measuring changes in energy transfer between two fluorophores. beilstein-journals.org | Monitoring peptide-protein interactions or enzymatic cleavage in vitro. |

| Peptide-Conjugated Nanoparticles | Electron Microscopy, Dark-Field Microscopy, SERS | Provide strong signal enhancement and can serve as multimodal imaging agents (e.g., magnetic and fluorescent). mdpi.comnih.gov | High-resolution tracking of peptide interactions with cell surfaces. mdpi.com |

Multi-Omics Approaches to Understand Peptide Interactions in Complex Biological Systems (In Vitro)